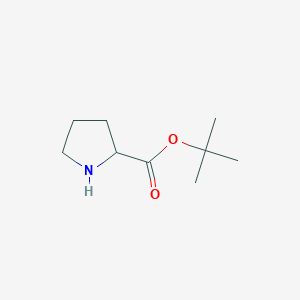

tert-Butyl L-prolinate

Description

Overview of L-Proline Derivatives in Organic Synthesis

L-proline and its derivatives have emerged as powerful tools in organic synthesis, most notably in the field of organocatalysis. organic-chemistry.orgorganic-chemistry.org Unlike traditional metal-based catalysts, these small organic molecules are often inexpensive, non-toxic, and readily available, aligning with the principles of green chemistry. libretexts.orgresearchgate.net L-proline itself is often called the "simplest enzyme" due to its ability to catalyze a wide array of chemical reactions with high stereoselectivity. libretexts.org

The unique, rigid cyclic structure of proline is fundamental to its catalytic ability. organic-chemistry.org This rigidity, combined with its bifunctional nature—possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid)—allows it to facilitate reactions through various catalytic modes, including enamine and iminium ion catalysis. researchgate.netingentaconnect.comnih.gov

Scientists have developed a vast library of L-proline derivatives to enhance catalytic efficiency, improve solubility, and broaden the scope of proline-catalyzed reactions. organic-chemistry.orgorganic-chemistry.org These derivatives are pivotal in numerous asymmetric transformations, such as:

Aldol (B89426) reactions: Creating carbon-carbon bonds with high control over the stereochemical outcome. nii.ac.jpwikipedia.org

Mannich reactions: Synthesizing essential β-amino carbonyl compounds. libretexts.orgnih.govwikipedia.org

Michael additions: Forming carbon-carbon bonds through conjugate addition. libretexts.orgwikipedia.org

Diels-Alder reactions: Constructing complex cyclic systems. rsc.org

The modification of the proline scaffold, including the esterification to form compounds like tert-butyl L-prolinate, allows for fine-tuning of the catalyst's properties to achieve superior yields and enantioselectivities in these critical reactions. organic-chemistry.org

Historical Context of tert-Butyl Esters in Amino Acid Protection

The use of protecting groups is a cornerstone of peptide synthesis and the synthesis of other complex molecules derived from amino acids. A protecting group temporarily blocks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The tert-butyl ester is a widely used protecting group for the carboxylic acid functionality of amino acids due to its unique properties. thieme-connect.com

The development of tert-butyl esters as protecting groups was a significant advancement in peptide chemistry. acs.orgresearchgate.net Before their introduction, protecting groups often required harsh conditions for removal, which could damage the sensitive peptide backbone. The tert-butyl group, however, is prized for its stability to a wide range of nucleophiles and basic conditions while being easily removable under moderately acidic conditions, such as with trifluoroacetic acid. thieme-connect.comwikipedia.org This acid-labile nature provides an orthogonal protection strategy, allowing for selective deprotection without affecting other protecting groups like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. nih.govorganic-chemistry.org

The synthesis of tert-butyl esters was historically achieved by reacting the amino acid with isobutylene (B52900) in the presence of a strong acid catalyst. thieme-connect.comresearchgate.netorgsyn.org This method paved the way for the incorporation of amino acids, including proline, into growing peptide chains with their carboxylic acid group safely masked. The tert-butyl cation generated during deprotection can sometimes cause side reactions, but this can be mitigated by using "scavenger" molecules. wikipedia.orgpeptide.com The introduction of the tert-butyl ester was a critical step that facilitated the synthesis of more complex and sensitive peptide targets. nih.govpeptide.com

Significance of Chirality in this compound

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. Many biologically active molecules, including pharmaceuticals, are chiral, and often only one of a molecule's two enantiomers (non-superimposable mirror images) will exhibit the desired therapeutic effect. rsc.org L-proline is a naturally occurring chiral molecule, existing as a single enantiomer (the L-form). mdpi.com This inherent chirality is the reason for its success and the success of its derivatives in asymmetric synthesis. libretexts.orgresearchgate.net

This compound, being derived from L-proline, is also a chiral molecule. biosynth.com Its importance stems from its use as a chiral building block and as a precursor to chiral catalysts. chemimpex.comsmolecule.com In asymmetric synthesis, chiral catalysts or auxiliaries are used to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. acs.org

The defined stereochemistry of this compound allows it to transfer its chiral information during a chemical reaction. acs.org When incorporated into a catalyst's structure, the rigid, chiral pyrrolidine (B122466) ring of the proline core creates a specific three-dimensional environment that directs incoming reactants to approach from a particular face, resulting in a product with high enantiomeric purity. wikipedia.org This control over stereochemistry is crucial in the synthesis of complex natural products and pharmaceuticals, where the biological activity is often dependent on the precise three-dimensional arrangement of atoms. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJBXZIKXFOMLP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-46-6 | |

| Record name | L-Proline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl L Prolinate and Its Derivatives

Esterification Protocols for L-Proline tert-Butyl Ester

The formation of the tert-butyl ester of L-proline is a fundamental transformation, providing a protective group for the carboxylic acid functionality that is stable under many conditions but can be removed selectively under acidic conditions. ontosight.ainii.ac.jp

Acid-Catalyzed Esterification with tert-Butanol (B103910)

A primary method for synthesizing tert-butyl L-prolinate involves the direct esterification of L-proline with tert-butanol. evitachem.com This reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid. evitachem.comsmolecule.com The process involves heating L-proline and tert-butanol in the presence of the acid, which protonates the carboxyl group, making it more susceptible to nucleophilic attack by the alcohol. The conditions, including temperature and reaction time, can be adjusted to maximize the yield of the desired ester. evitachem.com Another approach involves reacting the amino acid with isobutylene (B52900) and an acid catalyst. google.com While effective, early methods sometimes suffered from poor yields, which has led to the development of improved protocols. google.com

| Method | Reactants | Catalyst | Key Conditions | Reference |

| Direct Esterification | L-Proline, tert-Butanol | Sulfuric Acid | Varies (temperature, time) | evitachem.comsmolecule.com |

| Isobutylene Reaction | L-Proline, Isobutylene | Acid Catalyst (e.g., PTSA) | Reaction time 1-8 days | google.com |

Direct Amine Reaction with tert-Butyl Chloroformate

Alternative reagents can be used for the esterification process. One such method involves reacting L-proline with tert-butyl chloroformate. ontosight.aismolecule.com This approach, however, is more commonly associated with the formation of the N-tert-butoxycarbonyl (Boc) protecting group. A more prevalent method for esterification involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ai While primarily used for N-protection, Boc₂O can also serve as a tert-butylating agent for the carboxylic acid under specific conditions. chemicalbook.com

Optimization Strategies for Yield and Purity

Maximizing the yield and purity of this compound is critical for its use in further synthetic applications. Several strategies can be employed to optimize the esterification reaction. Adjusting the reaction temperature, for example between 0°C and 25°C, can help minimize the formation of side products. The use of anhydrous solvents, such as dichloromethane (B109758), is crucial to prevent the hydrolysis of the ester product back to L-proline. Following the reaction, purification is typically achieved through methods like recrystallization or column chromatography to isolate the high-purity compound. For the hydrochloride salt, yields between 70-76% can be achieved by treating the ester with hydrogen chloride gas in an ether solvent, causing the salt to precipitate as white crystals.

| Strategy | Parameter/Method | Purpose | Reference |

| Temperature Control | 0–25°C | Minimize side reactions | |

| Solvent Choice | Anhydrous solvents (e.g., Dichloromethane) | Prevent hydrolysis | |

| Purification | Recrystallization or Column Chromatography | Isolate pure product | |

| Salt Formation | Treatment with HCl gas in ether | High-yield precipitation |

Synthesis of Protected this compound Analogues

For multi-step syntheses, it is often necessary to protect the nitrogen atom of the proline ring in addition to the carboxyl group. This allows for selective reactions at other parts of the molecule.

N-Protected this compound Synthesis (e.g., N-Boc, N-Cbz)

The synthesis of N-protected this compound derivatives is a common requirement in peptide synthesis.

N-Boc-tert-Butyl L-Prolinate: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group. yok.gov.tr The synthesis of N-Boc-L-proline is typically achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. yok.gov.trorgsyn.org Following N-protection, the resulting N-Boc-L-proline can be esterified to its tert-butyl ester. A one-pot synthesis of N-Boc-4-oxo-L-proline tert-butyl ester has also been reported. google.comgoogle.com

N-Cbz-tert-Butyl L-Prolinate: The benzyloxycarbonyl (Cbz or Z) group is another important amine protecting group. N-Cbz-L-proline tert-butyl ester is prepared by reacting L-proline with benzyl (B1604629) chloroformate to form N-Cbz-L-proline, which is then esterified. chembk.comgoogle.com The synthesis can involve activating the N-Cbz-L-proline with reagents like isobutylchloroformate before adding L-proline-t-butylester hydrochloride to form the protected dipeptide precursor. prepchem.com

| Protected Compound | N-Protecting Reagent | Esterification Method | Reference |

| N-Boc-tert-Butyl L-Prolinate | Di-tert-butyl dicarbonate (Boc₂O) | Subsequent esterification of N-Boc-L-proline | yok.gov.trorgsyn.org |

| N-Cbz-tert-Butyl L-Prolinate | Benzyl Chloroformate | Subsequent esterification of N-Cbz-L-proline | chembk.comgoogle.com |

Stereoselective Synthesis of Substituted Proline Derivatives

The synthesis of proline derivatives with substituents on the pyrrolidine (B122466) ring is of great interest for creating novel peptide structures and catalysts. These syntheses must control the stereochemistry at multiple chiral centers.

Methods have been developed for the stereoselective synthesis of 4- and 5-substituted prolinates. For instance, (2S,5S)-5-tert-butylproline has been synthesized from (2S)-δ-oxo-α-[N-(PhF)amino]heptanoate through solvolysis and subsequent reduction. acs.org Another approach involves the stereoselective addition of Grignard-derived organocopper reagents to N-acyliminium ions to produce enantiopure 5- and 4,5-substituted prolinates. acs.org The synthesis of cis-5-tert-butyl-L-proline has been achieved efficiently via the addition of a low-valent tert-butyl cuprate (B13416276) to an aminal derived from proline. nih.gov

The diastereoselectivity of alkylation reactions on proline esters can be highly dependent on the N-protecting group and the alkylating agent used. nih.gov For example, the synthesis of (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester was accomplished through a stereoselective bromine-mediated cyclization. nih.gov Similarly, the synthesis of enantiomerically pure δ-benzylproline derivatives has been achieved through the intramolecular cyclization of a β-amino acid derived from L-phenylalanine, followed by stereoselective hydrogenation. rsc.org These advanced methods provide access to a wide range of structurally diverse and stereochemically defined this compound analogues. mdpi.comub.edu

Novel Synthetic Routes and Catalytic Approaches

Cuprate reagents are highly effective for introducing alkyl groups in a stereoselective manner. The addition of a low-valent tert-butyl cuprate to an aminal derived from proline is a rapid and efficient method for preparing cis-5-tert-butyl-L-proline. nih.gov

Another powerful application is the synthesis of (2S,5S)-Boc-5-tert-butylproline ethyl ester via the addition of tert-butylcuprate to (2S)-N-Boc-Δ⁵-dehydroproline ethyl ester. researchgate.net This reaction proceeds with a high yield of 94% and significant diastereoselectivity, affording a 78:22 ratio of the desired (2S,5S) isomer to the (2S,5R) isomer. This method provides a new and efficient route to (2S,5S)-5-tert-butylproline, a useful conformationally rigid analogue of L-proline. researchgate.net

Table 2: Cuprate-Mediated Synthesis of tert-Butyl Proline Derivatives

| Starting Material | Cuprate Reagent | Product | Yield | Diastereomeric Ratio (cis:trans or S,S:S,R) | Reference |

| Aminal derived from proline | low-valent tert-butyl cuprate | cis-5-tert-butyl-L-proline | - | Predominantly cis | nih.gov |

| (2S)-N-Boc-Δ⁵-dehydroproline ethyl ester | tert-butylcuprate | (2S,5S)-Boc-5-tert-butylproline ethyl ester | 94% | 78:22 | researchgate.net |

| Protected 4-hydroxy-L-proline | t-BuCuSPhLi | N-Boc-trans-4-tert-butyl-L-proline tert-butyl ester | - | 57% de | nih.gov |

While currently established methods for synthesizing this compound and its derivatives rely on traditional organic chemistry, future research may focus on enzymatic approaches. Biocatalysis offers advantages such as high selectivity and mild reaction conditions.

Hypothetically, a multi-enzyme cascade could be envisioned for the synthesis of this compound. An engineered l-threonine (B559522) aldolase (B8822740) (LTA), for example, could be used to create novel β-hydroxy-α-amino acids, which could serve as precursors. wiley.com Subsequent enzymatic steps could modify the side chain and facilitate cyclization.

A more direct, though still prospective, approach would involve the use of engineered esterases or lipases for the specific esterification of L-proline with tert-butanol. While direct enzymatic esterification with a bulky alcohol like tert-butanol is challenging, advances in protein engineering could overcome this hurdle. Furthermore, research has demonstrated the successful use of an esterase from Bacillus subtilis to cleave a tert-butyl ester from an amino acid, indicating that enzymes can indeed interact with the sterically hindered tert-butyl group. wiley.com Future work could focus on reversing this activity or discovering novel enzymes capable of catalyzing the formation of the tert-butyl ester bond, paving the way for a greener, more efficient synthesis of this compound.

Catalytic Applications and Mechanistic Investigations

tert-Butyl L-Prolinate as a Chiral Organocatalyst

Chiral organocatalysts are small organic molecules that can facilitate stereoselective transformations, offering an alternative to traditional metal-based catalysts. smolecule.com this compound functions as such a catalyst, leveraging its inherent chirality to control the three-dimensional arrangement of atoms in the products of the reactions it catalyzes. smolecule.com Its utility is particularly notable in the synthesis of enantiopure compounds, which are of paramount importance in fields like drug development and materials science. smolecule.com The presence of the tert-butyl group enhances its lipophilicity and stability in comparison to other proline derivatives, contributing to its effectiveness in various reaction conditions. smolecule.com

Role in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for its ability to form carbon-carbon bonds while creating one or two new chiral centers. koreascience.kr L-proline and its derivatives, including this compound, have been extensively studied as catalysts for this transformation. beilstein-journals.orgnih.gov In these reactions, the catalyst reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks an aldehyde, leading to the formation of the aldol product. The chiral environment provided by the catalyst directs the approach of the reactants, resulting in a high degree of stereoselectivity. nih.gov

Proline-based catalysts have been successfully employed in the direct aldol reaction of ketones with aldehydes, demonstrating high enantioselectivity. orgsyn.org For instance, the reaction between cyclohexanone (B45756) and various aldehydes, including those with electron-withdrawing substituents, proceeds with excellent diastereoselectivity and enantioselectivity when catalyzed by proline derivatives. nih.gov While L-proline itself can be an effective catalyst, its derivatives are often designed to enhance activity and selectivity. nih.gov For example, a proline derivative with a tert-butyl ether group showed catalytic activity, albeit with lower yield and enantioselectivity compared to proline in certain cases. nih.gov

The table below summarizes the results of asymmetric aldol reactions catalyzed by a proline-based catalyst (1a) in water, showcasing the scope of the reaction with different aldehydes and ketones.

Table 1: Asymmetric Aldol Reactions Catalyzed by Proline-Based Catalyst 1a in Water

| Entry | Aldehyde | Ketone | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

|---|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 78 | 96 | >20:1 | >99 |

| 2 | 4-Nitrobenzaldehyde | Cyclopentanone | 9 | 98 | 1: >20 | 99 |

| 3 | 4-Nitrobenzaldehyde | Cycloheptanone | 48 | 77 | 1:4 | 94 |

| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | 72 | 98 | >20:1 | >99 |

| 5 | 4-Bromobenzaldehyde | Cyclohexanone | 96 | 98 | >20:1 | >99 |

| 6 | 4-Iodobenzaldehyde | Cyclohexanone | 120 | 98 | >20:1 | >99 |

| 10 | 2-Naphthaldehyde | Cyclohexanone | 120 | 95 | >20:1 | >99 |

| 11 | 4-Nitrobenzaldehyde | Cyclohexanone | 78 | 96 | >20:1 | >99 |

Data sourced from a study on proline-based catalysts in water. nih.gov

Applications in Other Carbon-Carbon Bond Forming Reactions

Beyond the aldol reaction, this compound and related proline derivatives are effective catalysts for a variety of other carbon-carbon bond-forming reactions. beilstein-journals.orgcdnsciencepub.comresearchgate.net These reactions are fundamental to organic synthesis, providing the means to construct the carbon skeletons of complex molecules. cdnsciencepub.com The catalytic activity of proline derivatives extends to reactions such as Michael additions and Mannich reactions, which also proceed through enamine intermediates.

In the context of developing more sustainable chemical processes, organocatalysts like this compound offer advantages over traditional organometallic reagents. cdnsciencepub.com Research has demonstrated the utility of proline-catalyzed reactions in various solvents, including ionic liquids and even under solvent-free conditions, highlighting the versatility of this catalytic system. mdpi.com

Mechanistic Studies of Organocatalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. Extensive research has been dedicated to elucidating the mechanistic details of proline-catalyzed reactions, including those facilitated by this compound.

The generally accepted mechanism for proline-catalyzed reactions involves the formation of an enamine intermediate from the catalyst and a carbonyl compound. nih.gov This enamine is a more potent nucleophile than the starting carbonyl compound. rsc.org The stereochemical outcome of the reaction is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. nih.govharvard.edursc.org In this model, the substituents on the enamine and the aldehyde orient themselves to minimize steric interactions, leading to the preferential formation of one stereoisomer. rsc.org The carboxylic acid group of the proline catalyst is believed to play a crucial role in stabilizing this transition state through hydrogen bonding. rsc.org

Electrospray ionization mass spectrometry (ESI-MS) has proven to be a powerful tool for studying reaction mechanisms by allowing for the direct observation and characterization of transient intermediates in solution. beilstein-journals.orguni-oldenburg.denih.gov In the context of proline-catalyzed aldol reactions, ESI-MS has been used to intercept and identify all the proposed intermediates in the catalytic cycle for the first time. uni-oldenburg.denih.gov This includes the initial adduct between proline and the ketone, the enamine intermediate, and subsequent adducts formed with the aldehyde. uni-oldenburg.de The ability to detect these fleeting species provides direct evidence for the proposed mechanistic pathways. uni-oldenburg.deresearchgate.net To facilitate these studies, researchers have even synthesized charge-tagged proline derivatives, which enhance the ESI-MS signal of the catalyst-derived species, making them easier to detect and study. beilstein-journals.orgnih.govresearchgate.net

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. In proline-catalyzed reactions, kinetic analysis has revealed that the rate-determining step can vary depending on the specific substrates and reaction conditions. nih.gov For some intermolecular aldol reactions, enamine formation is the rate-limiting step, while in other cases, the subsequent carbon-carbon bond-forming step is rate-determining. nih.gov Kinetic profiling has also been instrumental in understanding and optimizing other organocatalytic reactions, such as the α-amination of aldehydes catalyzed by prolinate esters. researchgate.net By understanding the rate processes, including off-cycle reactions that can inhibit the catalyst, researchers can develop more efficient catalytic protocols. researchgate.net

This compound in Transition Metal Catalysis

The incorporation of this compound into the architecture of ligands for transition metal catalysts has proven to be a successful strategy for achieving high levels of stereocontrol in a variety of chemical reactions. The bulky tert-butyl group often plays a crucial role in creating a well-defined chiral environment around the metal center, thereby influencing the trajectory of incoming substrates and favoring the formation of one enantiomer over the other.

Ligand Design for Metal-Catalyzed Asymmetric Transformations

The design of chiral ligands is a cornerstone of asymmetric catalysis. The esterification of L-proline with a tert-butyl group is a common strategy to introduce steric hindrance and modify the electronic properties of the resulting ligand. This modification can significantly impact the catalytic activity and selectivity of the metal complex.

For instance, L-proline and its derivatives are utilized in the development of chiral ligands for various metal-catalyzed reactions. The tert-butyl group, due to its size, can create a specific steric environment that enhances enantioselectivity in catalytic transformations. rsc.org While direct examples of this compound as the sole chiral ligand are part of a broader class of proline-derived ligands, the principle of using bulky ester groups is well-established. For example, L-proline-derived ligands have been employed in manganese-catalyzed enantioselective epoxidation of olefins, demonstrating the utility of the proline scaffold in creating effective catalysts. rsc.org

In a related context, the synthesis of cis-5-tert-butyl-L-proline has been achieved through the addition of a low-valent tert-butyl cuprate (B13416276) to a proline-derived aminal. nih.gov This demonstrates the synthetic accessibility of proline derivatives with bulky tert-butyl substituents, which are valuable building blocks for more complex chiral ligands. These ligands can then be coordinated with various transition metals to create catalysts for a range of asymmetric reactions, including but not limited to, aldol reactions, Michael additions, and allylic alkylations. beilstein-journals.orgtcichemicals.comacs.org The design of these ligands often involves creating a rigid scaffold to effectively transmit the chiral information from the ligand to the substrate.

L-Proline/Copper(II) Systems in Allylic Oxidation

The oxidation of allylic C-H bonds is a powerful transformation in organic synthesis, and copper-based catalytic systems have been extensively studied for this purpose. The combination of L-proline and a copper(II) source has emerged as an effective catalyst for the allylic oxidation of olefins using peroxides like tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.orgrsc.org

Research has demonstrated that L-proline, in conjunction with either a heterogeneous copper catalyst (Cu-Al hydrotalcite-like compounds) or a homogeneous one (CuCl2), can effectively catalyze the allylic oxidation of various hydrocarbons. rsc.org For example, the oxidation of isophorone (B1672270) to ketoisophorone has been achieved with high conversion and selectivity using these systems. rsc.org The proposed mechanism for these reactions often involves the formation of a copper-proline complex that facilitates the activation of the C-H bond.

While the specific role of the tert-butyl ester of L-proline in these exact systems is not always explicitly detailed, the underlying principle involves the interaction of the proline derivative with the copper center. The use of L-proline itself has been shown to direct the reaction towards the formation of allylic alcohols or ketones. organic-chemistry.orgacs.org It is plausible that the tert-butyl ester could modulate the catalyst's solubility and steric environment, potentially influencing the reaction's efficiency and selectivity. Mechanistic studies on similar copper-catalyzed allylic aminations suggest the formation of copper(I) intermediates and the coordination of the substrate to the metal center. nih.gov

The following table summarizes the results of L-proline/Cu(II) catalyzed allylic oxidation of isophorone:

| Catalytic System | Isophorone Conversion (%) | Ketoisophorone Selectivity (%) |

| L-proline/Cu-Al HTLcs | 77.9 | 74.3 |

| L-proline/CuCl2 | 73.5 | 81.6 |

Table 1: Performance of L-proline/Cu(II) catalytic systems in the allylic oxidation of isophorone. Data sourced from rsc.org.

These catalytic systems have been shown to be stable and recyclable, maintaining their activity over several cycles. rsc.org The versatility of these systems allows for the transformation of various hydrocarbons into their corresponding ketones with good conversion and selectivity. rsc.org

Applications in Complex Molecule and Peptide Synthesis

tert-Butyl L-Prolinate as a Building Block in Peptide Synthesis

The incorporation of proline residues into peptide chains can induce specific secondary structures, such as β-turns and polyproline helices. This compound is a valuable derivative for introducing L-proline into a growing peptide chain, with the tert-butyl group serving as a temporary protecting group for the carboxylic acid functionality.

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to a solid support, allowing for the sequential addition of amino acids. The use of this compound is compatible with the widely employed Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protection strategies. peptide.com

In the Fmoc/tBu strategy, the N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de The tert-butyl ester of L-proline fits seamlessly into this orthogonal protection scheme. peptide.comiris-biotech.de After coupling the preceding amino acid to the resin, the Fmoc group is removed with a base, typically piperidine, and the next Fmoc-protected amino acid, in this case, Fmoc-L-proline, is coupled. The tert-butyl ester of a C-terminal proline can be used to initiate the synthesis.

In the Boc/Bzl strategy, the N-terminal amino group is protected by the acid-labile Boc group, and side chains are often protected by benzyl-based groups. While not strictly orthogonal, this method is also compatible with the use of tert-butyl protecting groups. iris-biotech.de

A key advantage of the tert-butyl ester is its stability to the basic conditions used for Fmoc group removal, ensuring the integrity of the C-terminus or proline side chain carboxyl group throughout the synthesis.

The following table summarizes the role of this compound in different SPPS strategies:

| SPPS Strategy | N-α Protection | Side Chain/C-Terminus Protection | Deprotection Conditions for N-α | Deprotection for Side Chain/C-Terminus | Role of this compound |

| Fmoc/tBu | Fmoc | tert-Butyl (tBu), Trityl (Trt) | Piperidine (base) | Trifluoroacetic acid (TFA) (acid) | C-terminal ester or side-chain protection |

| Boc/Bzl | Boc | Benzyl (B1604629) (Bzl) | TFA (acid) | Strong acids (e.g., HF) | C-terminal ester protection |

While SPPS is dominant for the synthesis of long peptides, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the production of shorter peptides and for large-scale synthesis. In LPPS, all reactions are carried out in solution, necessitating careful selection of protecting groups to avoid side reactions and facilitate purification after each step. researchgate.net

This compound is a useful reagent in LPPS. The tert-butyl ester provides robust protection for the carboxyl group under various coupling conditions. Its removal typically requires strong acidic conditions, which can be achieved selectively in the presence of other protecting groups. ekb.eg The choice of coupling reagents and deprotection strategies must be carefully considered to ensure high yields and prevent racemization. researchgate.net

The tert-butyl group is a cornerstone of protecting group chemistry in peptide synthesis due to its steric bulk and specific cleavage conditions. peptide.com It is classified as an acid-labile protecting group.

Protection: The tert-butyl ester of L-proline is typically synthesized by reacting L-proline with isobutylene (B52900) in the presence of a strong acid catalyst.

Deprotection: The removal of the tert-butyl group is achieved by acidolysis. niscpr.res.in A common reagent for this purpose is trifluoroacetic acid (TFA), often used in a mixture with scavengers to prevent side reactions caused by the liberated tert-butyl cation. peptide.com The mechanism involves the protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then quenched by scavengers.

The following table outlines common deprotection reagents for the tert-butyl group:

| Reagent | Conditions | Notes |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Most common method; scavengers like triisopropylsilane (B1312306) (TIS) or water are often added. peptide.com |

| Ytterbium triflate (Yb(OTf)₃) | Catalytic amounts in nitromethane | A milder Lewis acid catalyst for selective deprotection. niscpr.res.in |

| Zinc Bromide (ZnBr₂) | In dichloromethane (DCM) | Can offer chemoselectivity for tert-butyl ester deprotection in the presence of other acid-sensitive groups. researchgate.net |

| Cerium(III) chloride | In acetonitrile | Allows for selective deprotection of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org |

Selective deprotection is a key consideration. For instance, it is possible to selectively remove an N-Boc group in the presence of a tert-butyl ester under specific, milder acidic conditions. acs.org Conversely, certain Lewis acids can favor the deprotection of the tert-butyl ester while leaving the N-Boc group intact. organic-chemistry.org

Proline-rich peptides (PRPs) are a class of peptides with diverse biological activities. The synthesis of PRPs can be challenging due to the steric hindrance of the proline residues and the potential for the formation of difficult-to-sequence secondary structures.

This compound and its N-protected derivatives (e.g., Fmoc-Pro-OH, Boc-Pro-OH) are fundamental building blocks for the synthesis of PRPs. pnas.orgresearchgate.net The use of these derivatives in SPPS allows for the efficient and controlled assembly of proline-rich sequences. Specialized coupling agents and reaction conditions may be necessary to overcome the steric hindrance associated with coupling multiple proline residues consecutively.

Role in Natural Product Synthesis

The pyrrolidine (B122466) ring is a common structural motif in a wide array of natural products with significant biological activities. mdpi.comnih.gov this compound, as a readily available chiral precursor, provides a strategic starting point for the stereoselective synthesis of these complex molecules. mdpi.com

The synthesis of many pyrrolidine-containing natural products begins with a chiral pool starting material, and L-proline and its derivatives are among the most utilized. mdpi.com this compound can be used to introduce the pyrrolidine core with the carboxylic acid group masked, allowing for modifications at other positions of the ring or at the nitrogen atom.

Stereoselective Construction of Key Intermediates

The application of this compound and its derivatives is particularly notable in the stereoselective synthesis of chiral intermediates, which are fundamental components in the production of pharmaceuticals and other biologically active molecules. The inherent chirality of the proline ring, combined with the steric bulk of the tert-butyl ester, allows for precise control over the three-dimensional arrangement of atoms in newly formed molecules.

Research has demonstrated the utility of N-protected this compound derivatives in diastereoselective alkylation reactions. The choice of the N-protecting group (such as Boc or Benzoyl) and the alkylating agent can significantly influence the stereochemical outcome, allowing chemists to selectively produce the desired diastereomer. nih.gov This control is crucial for building complex molecules with multiple stereocenters. For instance, diastereomers of tert-butyl-N-Boc-3-ethyl-4-hydroxy-L-prolinate have been successfully synthesized from Boc-protected starting materials in a multi-step process. researchgate.netmdpi.com

A prominent application is the synthesis of precursors for antiviral and cardiovascular drugs. An enantioselective and catalytic approach has been developed for the (S)-4-methyleneproline scaffold, a versatile starting material in medicinal chemistry. nih.gov In this process, tert-butyl (S)-4-methyleneprolinate was transformed into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate in the industrial synthesis of the potent hepatitis C virus (HCV) inhibitor, Ledipasvir. nih.gov Similarly, a stereoselective synthesis of the key bicyclic amino acid building block for the ACE inhibitor Trandolapril was achieved starting from L-pyroglutamic acid. d-nb.info The strategy involved the creation of a 4,5-diallylated proline derivative, which underwent a ring-closing metathesis to form the core structure of the drug intermediate. d-nb.info

Table 1: Examples of Stereoselective Synthesis Utilizing this compound Derivatives

| Intermediate Synthesized | Key Reaction Type | Application/Target Molecule | Reference |

|---|---|---|---|

| (3S,4S)-tert-Butyl-N-Boc-3-ethyl-4-hydroxy-L-prolinate | Diastereoselective alkylation | Chiral building block | researchgate.netmdpi.com |

| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | Enantioselective double allylic alkylation | Ledipasvir (Antiviral) | nih.gov |

| trans-Octahydro-1H-indole-2-carboxylic acid tert-butyl ester | Diastereoselective Hosomi–Sakurai allylation & Ring-closing metathesis | Trandolapril (ACE Inhibitor) | d-nb.info |

Contribution to Unnatural Amino Acid and Peptidomimetic Synthesis

The synthesis of unnatural amino acids and peptidomimetics—molecules that mimic the structure and function of peptides—is a rapidly growing field in medicinal chemistry. These novel structures offer advantages over natural peptides, such as enhanced stability, bioavailability, and tailored biological activity. sigmaaldrich.com this compound serves as a critical starting material for creating these complex and valuable compounds, particularly quaternary proline analogues and other substituted versions that are not found in nature. nih.gov

Proline's unique cyclic structure restricts the conformational flexibility of peptide backbones, often inducing specific secondary structures like β-turns and polyproline helices. nih.gov Synthesizing analogues of proline with additional substituents further constrains this conformation, providing powerful tools for designing peptides with specific shapes and functions. The presence of these analogues can be critical for biological activity. nih.gov

A notable example is the synthesis of cis-5-tert-butyl-L-proline. nih.gov This unnatural amino acid was efficiently prepared through the addition of a low-valent tert-butyl cuprate (B13416276) to a proline-derived aminal. When incorporated into an octapeptide, nuclear magnetic resonance (NMR) studies confirmed that it forced the adjacent peptide bond into a predominantly cis conformation, a significant deviation from the typically favored trans conformation. nih.gov This ability to enforce a specific geometry is highly desirable in designing peptidomimetics that target specific protein receptors.

Other research has focused on synthesizing various enantiopure 5-tert-butylproline isomers from glutamic acid to investigate how bulky substituents at the 5-position influence the conformational equilibrium of the preceding amide bond. acs.org Furthermore, conformationally restricted scaffolds based on hydroxy-L-proline have been used to generate libraries of compounds for screening as inhibitors of biological targets like amino acid transporters. biorxiv.org

Table 2: Examples of Conformationally Constrained Proline Analogues

| Analogue | Synthetic Approach | Key Conformational Influence | Reference |

|---|---|---|---|

| cis-5-tert-Butyl-L-proline | Cuprate addition to a proline-derived aminal | Induces a predominantly cis peptide bond | nih.gov |

| Enantiopure 5-tert-Butylproline Isomers | Acylation/diastereoselective reductive amination from glutamic acid | Steric influence on N-terminal amide equilibrium | acs.org |

| Hydroxy-L-proline Derivatives | Functionalization of hydroxy-L-proline | Constrained scaffold for inhibitor design | biorxiv.org |

| (S)-4-Methyleneproline Scaffold | Catalytic enantioselective alkylation | Restricts peptide chain conformation | nih.gov |

The direct application of this compound and the unnatural proline analogues derived from it is evident in the development of a new generation of therapeutic agents. The compound serves as a chiral building block and a key intermediate in the synthesis of a wide range of pharmaceuticals. chemimpex.comcymitquimica.com

Its derivatives are integral to protease inhibitors and have been explored for potential antibiotic and anti-cancer activities. smolecule.commedchemexpress.com The synthesis of cis-5-tert-butyl-L-proline and its incorporation into a biologically active octapeptide demonstrates its role in creating novel peptidomimetic drugs. nih.gov

More specific examples include the synthesis of several direct-acting antiviral agents for Hepatitis C. The pyrrolidine ring structure, often derived from proline intermediates like tert-butyl 5-oxo-L-prolinate, is a core component of drugs such as Daclatasvir, Grazoprevir, and Ledipasvir. mdpi.comnih.govlookchem.com For instance, the synthesis of Grazoprevir involves the reaction of a pyrrolidine derivative with 2,3-dichloro-6-methoxyquinoxaline. mdpi.com Similarly, the synthesis of the ACE inhibitor Trandolapril, used to treat high blood pressure, relies on a key bicyclic intermediate synthesized stereoselectively from a proline derivative. d-nb.info

Table 3: Therapeutic Agents and Precursors Synthesized Using Proline Derivatives

| Drug/Precursor | Therapeutic Class | Role of Proline Intermediate | Reference |

|---|---|---|---|

| Ledipasvir | Antiviral (Hepatitis C) | Key spirocyclic intermediate synthesized from a tert-butyl prolinate derivative | nih.gov |

| Trandolapril | ACE Inhibitor (Antihypertensive) | Core bicyclic amino acid structure built from a pyroglutamate (B8496135) derivative | d-nb.info |

| Grazoprevir | Antiviral (Hepatitis C) | Pyrrolidine derivative serves as a key building block | mdpi.com |

| Daclatasvir | Antiviral (Hepatitis C) | Utilizes a bis-pyrrolidine intermediate | mdpi.com |

| Protease Inhibitors | Various (e.g., Antiviral, Anti-inflammatory) | This compound hydrochloride is used in R&D | medchemexpress.com |

Computational and Spectroscopic Studies of Tert Butyl L Prolinate

Computational Chemistry and Reactivity Prediction

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of molecules, including tert-Butyl L-prolinate and its derivatives. These methods provide insights into electronic structure, conformational preferences, and reaction mechanisms at an atomic level of detail.

DFT Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to study proline-catalyzed reactions, providing insights into the stereochemical outcomes. rsc.org For instance, DFT calculations have been used to rationalize the stereoselectivity in proline-catalyzed intermolecular aldol (B89426) reactions, where steric repulsion between reactants in the transition states governs the relative energies. rsc.org

In the context of organocatalysis, DFT has been used to locate transition state structures. For example, in the enantioselective addition of an allyl group to a ketone catalyzed by an aminophenol-organoboron complex, DFT calculations identified the lowest-energy transition state, which featured a key hydrogen-fluorine interaction. rsc.org The choice of density functional, such as M06-2X or ωB97X-D, can influence the calculated relative energies of different transition states. rsc.org

Furthermore, DFT calculations can be used to predict the effects of substituents on conformational preferences. For example, studies on cyclohexane (B81311) derivatives have shown that DFT can predict the preference for axial or equatorial orientations of substituents, which is crucial for understanding steric effects. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis (Hypothetical/Future Research Direction)

While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively documented in the provided results, the principles of MD are well-established for conformational analysis of similar molecules. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational landscapes. researchgate.netacs.org

For proline-containing peptides, MD simulations can elucidate conformational changes. nih.gov For example, MD simulations have been used to analyze the conformational changes in tetrahedral intermediates derived from the reaction of enamines with benzaldehydes. nih.gov Such simulations could hypothetically be applied to this compound to understand the puckering of the pyrrolidine (B122466) ring and the rotational dynamics of the tert-butyl ester group. These simulations, often using force fields like AMBER or CHARMM, can model the steric effects of the tert-butyl group on the proline ring's puckering.

Future research could involve MD simulations to explore how solvents influence the conformational equilibrium of this compound. Studies on similar molecules have shown that the surrounding water structure is significantly affected by the solute. researchgate.net

Modeling Transition States in Catalytic Reactions

Computational modeling is instrumental in understanding the mechanisms of catalytic reactions involving proline derivatives. Quantum chemical calculations, particularly DFT, are used to model the transition states (TS) of these reactions, providing quantitative explanations for stereochemical outcomes. rsc.org

The Houk-List model, for example, which explains the stereoselectivity of proline-catalyzed intermolecular aldol reactions, was developed with the aid of quantum chemical calculations. rsc.org These calculations highlighted the role of hydrogen bonding and steric repulsion in determining the energies of different transition states. rsc.org

In the design of new organocatalysts, computational methods are used to predict the transition states that lead to desired products. For instance, a proline-based catalyst was computationally designed to favor the anti-product in a Mannich reaction, a result that was later validated experimentally. rsc.org The modeling of transition states involves locating the highest energy point along the reaction coordinate, which can be achieved using methods like the quasi-Newton method. rsc.orgresearchgate.net The accuracy of these predictions can be refined by performing single-point energy calculations with higher levels of theory and including solvent effects. nih.gov

| Computational Method | Application | Key Findings/Insights | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, transition state analysis | Rationalizes stereoselectivity in aldol reactions; identifies key non-covalent interactions in transition states. | rsc.orgrsc.org |

| Molecular Dynamics (MD) | Conformational analysis | Reveals dynamic conformational changes in reaction intermediates and the influence of solvents. | researchgate.netnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | Investigates reaction mechanisms in complex biological systems. | acs.org |

Advanced Spectroscopic Characterization Techniques (Excluding Basic Identification)

Beyond basic structural identification, advanced spectroscopic techniques provide detailed information about the conformation, stereochemistry, and reactive intermediates of this compound and related compounds.

NMR Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the three-dimensional structure of molecules in solution. For proline derivatives, NMR is particularly useful for analyzing the cis-trans isomerization of the prolyl amide bond and the puckering of the pyrrolidine ring. nih.govbeilstein-journals.org

Proton NMR (¹H NMR) can distinguish between cis and trans isomers, and the influence of solvent on chemical shifts can indicate the presence of intramolecular hydrogen bonds. nih.gov The coupling constants, such as ³J(NH,α), provide information about dihedral angles, which are characteristic of specific secondary structures like β-turns. nih.gov For instance, in dipeptides containing (2S, 5R)-5-tert-butylproline, the cis-isomer was favored, and the coupling constants indicated a type VIb β-turn conformation. nih.gov

Temperature-dependent NMR studies can be used to determine the energy barrier for conformational changes, such as the Z↔E transition in β-proline oligopeptides. frontiersin.org Furthermore, Nuclear Overhauser Effect (NOE) experiments, like ROESY, can identify protons that are close in space, providing crucial distance restraints for structure calculations. frontiersin.org

Mass Spectrometry for Reaction Monitoring and Intermediate Characterization

Mass spectrometry (MS), particularly Electrospray Ionization (ESI-MS), is a valuable technique for monitoring reaction progress and identifying transient intermediates in solution. beilstein-journals.orgresearchgate.net This method allows for the direct observation of catalyst-derived species and reaction intermediates as a function of time. beilstein-journals.org

In the study of proline-catalyzed reactions, ESI-MS has been used to detect key intermediates of the List-Houk mechanism for enamine catalysis. researchgate.net By using a charge-tagged proline derivative, the ESI signal abundances for catalyst-derived species are significantly enhanced, facilitating their detection and characterization by tandem mass spectrometry (MS/MS). beilstein-journals.orgresearchgate.net This approach has allowed for the experimental observation of enamine and iminium intermediates in aldol reactions. researchgate.net

Continuous-flow microreactor setups coupled with ESI-MS enable the monitoring of fast reactions and the temporal evolution of intermediates. researchgate.net This technique provides a qualitative picture of the reaction behavior and can be used to study the mechanisms of various organic reactions, including aldol and Mannich reactions. beilstein-journals.orgresearchgate.net

| Technique | Application | Information Obtained | Source |

|---|---|---|---|

| NMR Spectroscopy (¹H, NOESY/ROESY) | Conformational and stereochemical analysis | Cis-trans isomer ratios, dihedral angles, intramolecular hydrogen bonding, spatial proximities of protons. | nih.govfrontiersin.orgfrontiersin.org |

| Mass Spectrometry (ESI-MS, MS/MS) | Reaction monitoring, intermediate characterization | Detection and identification of transient reaction intermediates, monitoring temporal evolution of species. | beilstein-journals.orgresearchgate.netresearchgate.net |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.2.2.1. Electrospray Ionization (ESI) Studies of Organocatalytic Systems 5.2.2.2. Gas-Phase Ion/Ion Reactions 5.3. Investigation of Chirality and Optical Properties 5.3.1. Optical Rotation Studies nih.gov 5.3.2. Circular Dichroism (CD) Spectroscopy (Hypothetical/Future Research Direction)

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Future Research Directions and Emerging Applications

Development of Novel Organocatalytic Transformations

The field of organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in modern synthetic chemistry, offering a complementary approach to metal- and enzyme-based catalysis. libretexts.org L-proline and its derivatives are cornerstone catalysts in this field, valued for their low toxicity, stability, and ability to facilitate a wide range of asymmetric transformations with high stereoselectivity. libretexts.orgorganic-chemistry.orgresearchgate.net These reactions often proceed through enamine or iminium intermediates. libretexts.org

Tert-Butyl L-prolinate serves as a key intermediate in the preparation of more complex proline-based catalysts. chemimpex.com The tert-butyl ester group can modify the catalyst's steric and electronic properties, influencing the stereochemical outcome of reactions. Future research is focused on leveraging these modifications to develop novel catalytic transformations. The bulky tert-butyl group can create a unique chiral environment around the catalytic center, potentially leading to higher enantioselectivity or even reversing the stereoselectivity compared to parent proline catalysts.

Research efforts are directed towards designing and synthesizing new catalysts derived from this compound for a variety of asymmetric reactions. These include aldol (B89426), Mannich, and Michael reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. wikipedia.orgnih.gov The development of these novel catalysts is anticipated to provide more efficient and selective routes to enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. chemimpex.com

| Reaction Type | Parent Catalyst | Potential Role of this compound Derivative | Desired Outcome |

| Aldol Reaction | L-Proline | Modify steric hindrance in the transition state | Higher diastereo- and enantioselectivity |

| Mannich Reaction | Proline Derivatives | Enhance solubility of the catalyst in non-polar solvents | Improved reaction rates and yields |

| Michael Addition | Hayashi-Jorgensen Catalysts | Create a well-defined chiral pocket for the substrate | Access to novel chiral products |

| Diels-Alder Reaction | MacMillan Catalysts | Tune electronic properties of the catalytic intermediate | Control of regioselectivity and stereoselectivity |

Exploration in Material Science

The unique structural properties of this compound make it an attractive candidate for the development of new functional polymers and advanced materials. chemimpex.com The incorporation of this chiral amino acid derivative into polymer backbones can impart specific properties such as chirality, thermal stability, and responsiveness to external stimuli.

A significant area of research involves the synthesis of L-proline functionalized polymers. In one approach, the amino and carboxylic acid groups of L-proline are protected with a tert-butyloxycarbonyl (Boc) group and a tert-butyl ester, respectively. nih.gov This protected monomer can then be polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Subsequent deprotection under acidic conditions yields well-defined polymers featuring pendant L-proline units. nih.gov

These functionalized polymers have potential applications as supported organocatalysts, where the polymer acts as a scaffold for the catalytically active proline sites. nih.gov This approach combines the advantages of homogeneous catalysis (high activity) and heterogeneous catalysis (easy catalyst recovery and recycling). Furthermore, the polymer chain can create a specific microenvironment around the catalytic site, potentially influencing its activity and selectivity. nih.gov Future work in this area aims to explore the use of these polymer assemblies in creating well-defined micellar systems for catalysis. nih.gov

| Material Type | Monomer/Precursor | Polymerization Method | Potential Application | Key Feature |

| Functional Polymer | L-proline protected with tert-butyl ester and Boc groups | RAFT Polymerization | Supported Organocatalysis nih.gov | Recyclable catalyst with a unique microenvironment |

| Chiral Polymer Matrix | This compound derivative | Various | Chiral separations (e.g., chromatography) | Enantioselective recognition |

| Biodegradable Polymer | Copolymers including this compound | Ring-opening polymerization | Medical implants, sutures | Biocompatibility and controlled degradation |

Integration into Advanced Drug Delivery Systems

The development of prodrugs is a key strategy to overcome challenges in drug delivery, such as poor solubility, low stability, and limited permeability across biological membranes. scirp.orgresearchgate.net Ester prodrugs, in particular, are widely used to mask polar functional groups, thereby increasing a drug's lipophilicity and its ability to diffuse across cell membranes. scirp.orgresearchgate.net

This compound is being investigated as a "promoieity," a carrier molecule that can be attached to a parent drug to improve its pharmacokinetic profile. The ester form of proline derivatives can enhance solubility and bioavailability, making them beneficial in drug formulation. chemimpex.com As an amino acid ester, prodrugs derived from this compound may also take advantage of specific biological transport mechanisms. Amino acid ester prodrugs can be recognized and transported by peptide transporters, such as PEPT1, which are expressed in the intestines and other tissues. nih.gov This targeted uptake can significantly improve the absorption and cellular uptake of the parent drug. nih.gov

Future research will focus on designing and synthesizing novel prodrugs by linking various therapeutic agents to this compound. The rate of hydrolysis of the tert-butyl ester bond, releasing the active drug, can be tuned by modifying the structure. The bulky nature of the tert-butyl group might also provide steric protection, slowing the rate of enzymatic cleavage and potentially leading to a more sustained release of the drug. researchgate.net This approach offers a promising avenue for enhancing the therapeutic efficacy and reducing the side effects of a wide range of pharmaceuticals. scirp.org

Q & A

Q. What are the standard protocols for synthesizing tert-Butyl L-prolinate, and how is its purity validated?

tert-Butyl L-prolinate is typically synthesized via coupling reactions using protected amino acids. For example, hydrazide intermediates are prepared by reacting tert-Butyl L-prolinate with benzaldehyde hydrazine in dichloromethane (DCM) with a coupling agent like DSC (disuccinimidyl carbonate) and DIPEA (diisopropylethylamine) . Purification involves silica column chromatography (e.g., DCM/MeOH 200:1) , followed by characterization using /-NMR, HRMS, and IR spectroscopy. Optical rotation () is also measured to confirm stereochemical integrity .

Q. What are the primary biochemical applications of this compound in protease inhibition studies?

The compound inhibits cysteine proteases and cathepsins by binding to their active sites, likely through its pyrrolidine backbone and tert-butyl ester group, which enhances membrane permeability . Researchers use it to study enzyme kinetics (e.g., IC determination) and structural interactions via X-ray crystallography or molecular docking simulations.

Q. How do researchers address low synthetic yields of this compound derivatives?

Low yields (e.g., 10% in some routes ) are improved by optimizing reaction conditions:

- Using copper catalysts for alkynylation reactions to enhance regioselectivity .

- Employing microwave-assisted synthesis to reduce reaction time .

- Pre-activating reagents (e.g., Boc-anhydride) to stabilize intermediates .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or mass spectrometry data arise from rotameric mixtures or residual solvents. Strategies include:

Q. What role does this compound play in asymmetric catalysis and peptide diversification?

The compound serves as a chiral auxiliary in palladium-catalyzed C–H arylation reactions, enabling enantioselective synthesis of natural products . It also facilitates late-stage peptide modifications, such as triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. What methodologies are used to analyze the stereochemical purity of tert-Butyl L-prolinate in complex mixtures?

- Chiral HPLC with polysaccharide-based columns to separate enantiomers.

- Circular dichroism (CD) spectroscopy to assess optical activity.

- Marfey’s reagent derivatization followed by LC-MS for amino acid configuration analysis .

Methodological Best Practices

Q. What are the best practices for handling and storing tert-Butyl L-prolinate to ensure stability?

- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent ester hydrolysis .

- Avoid exposure to moisture and strong acids/bases.

- Use explosion-proof equipment when scaling up reactions due to its tert-butyl group’s flammability .

Q. How can researchers design experiments to study the kinetic parameters of protease inhibition by tert-Butyl L-prolinate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.